[Gln11]-beta-Amyloid (1-28) is a synthetic peptide derived from the amyloid precursor protein, specifically modified at the eleventh position where glutamic acid is replaced by glutamine. This modification is significant in studies related to Alzheimer’s disease, as beta-amyloid peptides are known to aggregate and form plaques in the brains of affected individuals. The sequence of [Gln11]-beta-Amyloid (1-28) is critical for its biological activity and interaction with various cellular components.
The peptide is classified under amyloid beta peptides, which are fragments of the amyloid precursor protein. It is primarily utilized in research settings to study neurodegenerative diseases, particularly Alzheimer’s disease. The specific sequence for [Gln11]-beta-Amyloid (1-28) is:
The molecular formula is , with a calculated molecular weight of 3261.54 g/mol .
The synthesis of [Gln11]-beta-Amyloid (1-28) typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise manner. This technique allows for precise control over the sequence and modifications of amino acids.
Key steps in the synthesis include:
The three-dimensional structure of [Gln11]-beta-Amyloid (1-28) reveals that it predominantly adopts an alpha-helical conformation with a bend at residue 12. The proximity of histidine-13 and lysine-16 suggests potential interactions with heparan sulfate proteoglycans, which may play a role in its biological activity .
Structural data indicate that this peptide is hydrophilic and can form fibrillar structures, which are characteristic of amyloid aggregates.
[Gln11]-beta-Amyloid (1-28) undergoes several chemical reactions relevant to its function:
The mechanism by which [Gln11]-beta-Amyloid (1-28) exerts its effects involves several pathways:
[Gln11]-beta-Amyloid (1-28) has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3